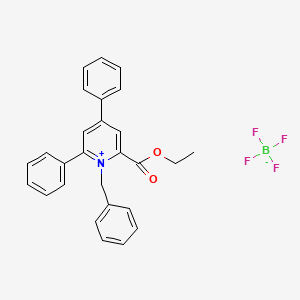

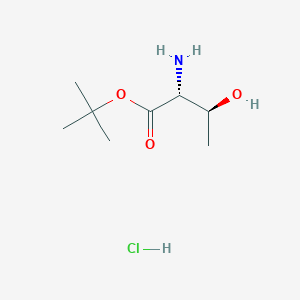

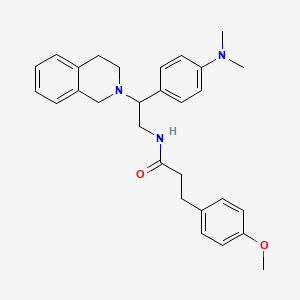

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical processes, including chlorination, sulfonation, and condensation reactions. For example, the synthesis of related compounds has been achieved through sequential chlorination and condensation steps, yielding intermediates and final products with high specificity (Shen Li, 2012). Another study detailed the synthesis of sulfonamide derivatives through facile synthesis methods, demonstrating the potential for creating complex structures through strategic chemical modifications (Brijesh Kumar Srivastava et al., 2008).

Molecular Structure Analysis

The molecular structure of complex compounds like this one can be characterized using techniques such as X-ray diffraction and NMR spectroscopy. The structure often features specific conformational arrangements, such as twisted chair or envelope conformations for cyclic components, which are critical for the compound's chemical behavior and interactions (J. Sundar et al., 2011).

Chemical Reactions and Properties

Complex molecules featuring chloro, sulfonyl, and piperidinyl groups participate in various chemical reactions, including oxidation and radical reactions. The presence of these functional groups facilitates reactions with organic substrates, leading to the formation of carbonyl compounds and enabling the synthesis of derivatives with significant biological activity (M. Z. Kassaee & A. Bekhradnia, 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be intricately related to their molecular conformation and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns significantly influence the stability and physical form of these compounds (J. Sundar et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are crucial for understanding the potential applications of these compounds. Studies on similar molecules have shown that modifications to the chemical structure can significantly alter their biological activity and interaction with biological receptors (Brijesh Kumar Srivastava et al., 2008).

Wissenschaftliche Forschungsanwendungen

Sulfonamide Cyclisation Catalysts

Research by Haskins and Knight (2002) highlighted the utility of sulfonamides, similar in structure to the compound , as terminators in cationic cyclisations. They found sulfonamides to be excellent for inducing 5-endo cyclisation, leading to the efficient formation of polycyclic systems, which is pivotal in creating complex chemical structures for various applications (Haskins & Knight, 2002).

Spiro-piperidine in Synthetic Bacteriochlorins

Reddy et al. (2013) incorporated a spiro-piperidine unit into synthetic bacteriochlorins to prevent dehydrogenation, enable nitrogen derivatization, and allow the introduction of auxochromes. This work demonstrates the versatility of piperidine derivatives in modifying spectral properties for potential applications in materials science and photodynamic therapy (Reddy et al., 2013).

Radical Cyclization for Tetrahydropyridine Derivatives

An and Wu (2017) developed a method for synthesizing sulfonated tetrahydropyridine derivatives through a radical reaction. This process highlights the role of piperidine derivatives in generating complex structures under mild conditions without the need for catalysts, showcasing their importance in organic synthesis and potential pharmaceutical applications (An & Wu, 2017).

Antimicrobial Activity of Piperidine Derivatives

Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited significant antimicrobial activity against various pathogens. This study showcases the potential of piperidine derivatives in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Magnetically Separable Graphene Oxide Catalysts

Zhang et al. (2016) demonstrated the use of magnetically separable graphene oxide anchored with sulfonic acid for synthesizing pyrazolo[3,4-b]pyridine-5-carbonitriles, indicating the utility of piperidine derivatives in facilitating catalytic processes in green solvents under microwave irradiation. This research highlights the compound's relevance in sustainable chemistry and catalysis (Zhang et al., 2016).

Eigenschaften

IUPAC Name |

5-chloro-2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c17-11-1-2-16(20-10-11)24-14-3-5-21(6-4-14)25(22,23)15-8-12(18)7-13(19)9-15/h1-2,7-10,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHUMYUSGXCEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

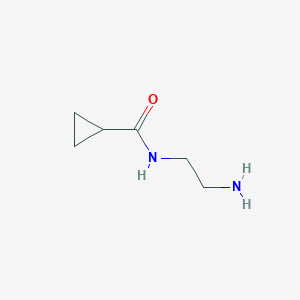

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

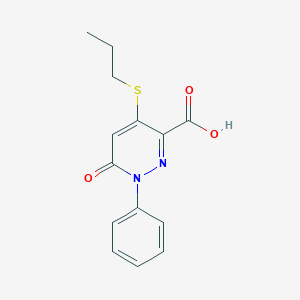

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

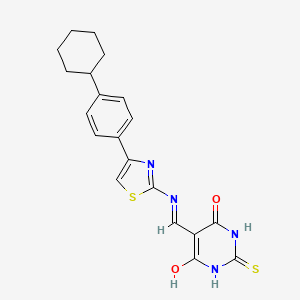

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)